REACTION_CXSMILES
|
[CH2:1]([N:3](CC)CC)[CH3:2].Cl.[NH2:9][C@@H:10]([CH2:13][CH:14]1[CH2:19][CH2:18]CCC1)[CH2:11][OH:12]>C(Cl)Cl>[N:9]1[CH:18]=[CH:19][CH:14]=[CH:13][C:10]=1[C:11]1[O:12][CH2:2][CH2:1][N:3]=1 |f:1.2|
|
Name
|
Methyl-6-phenylpyridyl-2-imidate
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Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.161 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H](CO)CC1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
FILTRATION
|
Details
|
the resultant solution was then filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble salts
|
Type
|
WASH
|
Details
|
the product was eluted
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the eluent as a slightly yellow solid (0.181 g, 75%)
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C=1OCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |